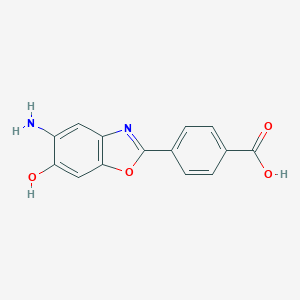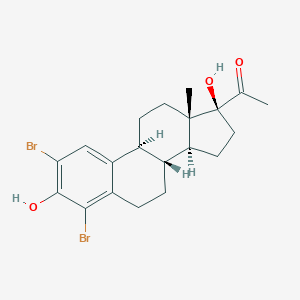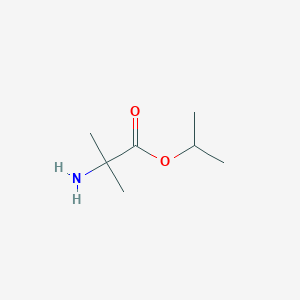
3-(4-溴苯基)吡啶
概述
描述
3-(4-Bromophenyl)pyridine is a chemical compound with the molecular formula C11H8BrN . It is a nitrogen-rich organic compound that is related by its synthesis .
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)pyridine involves several methodologies. One approach is the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)pyridine has been studied and reported in several scientific papers . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .Chemical Reactions Analysis
The chemical reactions involving 3-(4-Bromophenyl)pyridine are diverse. For instance, a ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another reaction involves a stereoselective one-pot amine oxidase/ene imine reductase cascade .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.1 .科学研究应用
抗菌应用
3-(4-溴苯基)吡啶及其衍生物显示出有希望的抗菌性能。例如,一项研究合成了各种吡啶香豆素,包括与3-(4-溴苯基)吡啶相关的化合物,并测试了它们的抗菌效果。其中一种化合物对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等细菌表现出显著活性(Jasril et al., 2013)。
分子结构分析
对3-(4-溴苯基)吡啶衍生物的结构和分子性质进行了广泛的研究。研究探讨了不同的分子构象、氢键模式和分子间相互作用。这些见解对于理解该化合物在各个领域的潜在应用至关重要(J. Quiroga et al., 2010)。
理论研究
使用密度泛函理论(DFT)进行的理论研究旨在理解3-(4-溴苯基)吡啶的电子结构和活性关系。这些研究提供了对分子的活性位点和反应性的更深入了解,这对于设计具有所需性质的新化合物至关重要(S. Trivedi, 2017)。
光学应用
已研究了3-(4-溴苯基)吡啶衍生物在光学应用中的潜在用途。例如,合成了一种衍生物,并分析了其非线性光学性质和光学限制行为,表明在光电应用中具有潜在用途(Anthoni Praveen Menezes et al., 2016)。
合成新化合物
该化合物已被用于合成各种新颖的化学实体,包括吡啶噻吩嘧啶衍生物,展示了其在杂环化学中的多功能性。这种合成导致具有潜在抗微生物活性的化合物(M. Gad-Elkareem et al., 2011)。
晶体结构测定
研究还专注于确定3-(4-溴苯基)吡啶衍生物的晶体结构。了解晶体结构对于材料科学和制药应用至关重要(P. Ramesh等,2009)。
配位化学
已探索了3-(4-溴苯基)吡啶与金属中心的配位,导致各种配合物的合成。这些研究对配位化学领域有所贡献,并在催化和材料科学方面具有潜在影响(David A. Strawser et al., 2005)。
药物杂质分析
在制药行业,该化合物已被确定并定量为某些药物的杂质。这类研究对于确保制药产品的质量和安全至关重要(S. S. Wagh et al., 2017)。
表面化学
研究还探讨了3-(4-溴苯基)吡啶衍生物与金属表面的相互作用,这在表面化学和纳米技术领域具有重要意义(Jindong Ren et al., 2018)。
缓蚀
已研究该化合物的衍生物作为缓蚀剂,突显了其在工业维护和保护中的潜在应用(A. Saady et al., 2020)。
作用机制
Target of Action
The primary targets of 3-(4-Bromophenyl)pyridine are microbial strains such as E. coli, B. mycoides, and C. albicans . The compound exhibits antimicrobial activity, making it a potential candidate for treating infections caused by these microorganisms .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the microbial cells, thereby preventing their growth and proliferation .
Biochemical Pathways
The compound’s antimicrobial activity suggests that it likely interferes with essential biochemical processes in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The primary result of 3-(4-Bromophenyl)pyridine’s action is the inhibition of microbial growth. The compound exhibits good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans, thereby preventing their growth and proliferation .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)pyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility and stability, thereby influencing its antimicrobial activity .
安全和危害
未来方向
The future directions for 3-(4-Bromophenyl)pyridine research could involve further exploration of its synthesis methods and pharmacological properties . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
3-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUOBPHXDXZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363915 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)pyridine | |
CAS RN |
129013-83-8 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

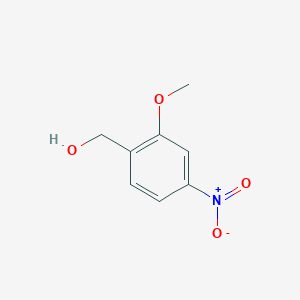
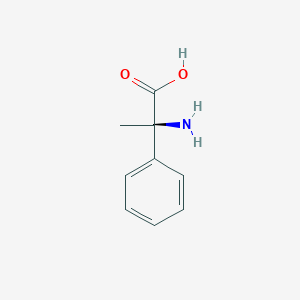
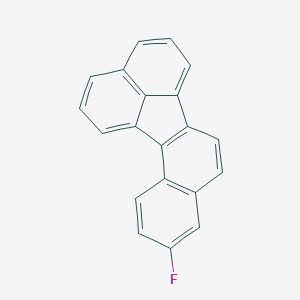

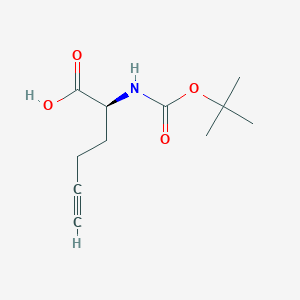
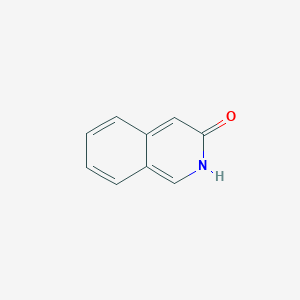


![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
